molecular formula C14H8Br2F3NO B11709743 4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-24-6

4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide

Katalognummer: B11709743
CAS-Nummer: 56661-24-6
Molekulargewicht: 423.02 g/mol
InChI-Schlüssel: WBNIDCAFRBXNPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C14H9BrF3NO and a molecular weight of 344.13 g/mol It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The reaction can be represented as follows:

4-bromo-3-(trifluoromethyl)aniline+benzoyl chlorideThis compound\text{4-bromo-3-(trifluoromethyl)aniline} + \text{benzoyl chloride} \rightarrow \text{this compound} 4-bromo-3-(trifluoromethyl)aniline+benzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation and reduction reactions can produce various oxides and amines, respectively .

Wissenschaftliche Forschungsanwendungen

4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of bromine atoms, contributes to its ability to modulate biological pathways and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-3-(trifluoromethyl)aniline: A precursor in the synthesis of 4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide.

    2,5-dibromo-(trifluoromethyl)benzene: Another brominated trifluoromethyl compound with different substitution patterns.

    2-bromo-5-iodo-(trifluoromethyl)benzene: A similar compound with iodine substitution.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

56661-24-6

Molekularformel

C14H8Br2F3NO

Molekulargewicht

423.02 g/mol

IUPAC-Name

4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8Br2F3NO/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21)

InChI-Schlüssel

WBNIDCAFRBXNPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.